
Vinylidene fluoride
Overview
Description
Vinylidene fluoride (VDF, CH₂=CF₂) is a fluorinated hydrocarbon monomer critical in synthesizing high-performance polymers. At room temperature, VDF exists as a colorless, flammable gas with a boiling point of −84°C and forms explosive mixtures with air . Its polymerization is highly exothermic, producing semicrystalline homopolymers like poly(this compound) (PVDF) and copolymers with trifluoroethylene (TrFE), hexafluoropropylene (HFP), or chlorotrifluoroethylene (CTFE) . PVDF exhibits exceptional chemical resistance, thermal stability (melting point ~170°C), and piezoelectric/ferroelectric properties, making it valuable in sensors, membranes, and energy storage devices .
Preparation Methods
Vinylidene fluoride can be synthesized through several methods. One common industrial method involves the dehydrochlorination of 1,1-difluoro-1-chloroethane (HCFC-142b) at reaction temperatures above 650°C using barium chlorofluoride as a catalyst . Another method involves the elimination reaction from a 1,1,1-trihaloethane compound, such as the loss of hydrogen chloride from 1-chloro-1,1-difluoroethane . These methods are efficient and widely used in industrial production.
Chemical Reactions Analysis
Vinylidene fluoride undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form polythis compound, a highly non-reactive thermoplastic with excellent piezoelectric properties.
Substitution Reactions: This compound can undergo substitution reactions with various reagents to form different fluorinated compounds.
Addition Reactions: It can participate in addition reactions with other monomers to form copolymers.
Common reagents used in these reactions include peroxides for polymerization and various halogenated compounds for substitution reactions. The major products formed from these reactions are polythis compound and its copolymers .
Scientific Research Applications
Electronics and Sensors
PVDF and its copolymers are widely used in electronic devices due to their excellent dielectric properties and flexibility. They are utilized in:
- Non-volatile memory devices : The ferroelectric properties of PVDF make it suitable for memory applications where data retention is critical.
- Sensors and actuators : PVDF films can convert mechanical stress into electrical signals (and vice versa), making them ideal for pressure sensors and actuators in robotics.
Application Type | Material Used | Key Properties |
---|---|---|
Non-volatile memory | P(VDF-TrFE) | High chemical stability, compact structure |
Sensors | PVDF | Piezoelectricity, flexibility |
Actuators | PVDF | Ferroelectricity |
Membrane Technology
VDF-based membranes are employed in water treatment and gas separation processes. The incorporation of VDF into polymer blends enhances membrane performance through:
- Improved selectivity : Blending VDF with other polymers can create membranes that selectively allow certain ions or molecules to pass while blocking others.
- Enhanced mechanical properties : VDF contributes to the mechanical strength and durability of membranes.
Case Study : Research on polyaniline (PANI) blended with PVDF has shown significant improvements in membrane performance for wastewater treatment applications. The PANI-PVDF membranes exhibited enhanced antifouling properties due to their tunable surface characteristics .
Biomedical Applications
PVDF's biocompatibility makes it suitable for various biomedical applications:
- Tissue engineering : PVDF scaffolds can support cell growth and differentiation due to their favorable mechanical properties.
- Drug delivery systems : The ability to modify PVDF's surface can enable controlled drug release.
Case Study : A study demonstrated that PVDF scaffolds could effectively support the growth of human mesenchymal stem cells, indicating their potential for regenerative medicine .
Properties Enhancing Applications
The unique properties of VDF-derived materials significantly contribute to their applicability:
- Chemical Resistance : PVDF is resistant to solvents, acids, and bases, making it suitable for harsh environments.
- Thermal Stability : It maintains performance over a wide temperature range.
- Low Flammability : VDF-based materials exhibit low flammability compared to other polymers.
Synthesis Techniques
The synthesis of VDF-based polymers typically involves radical polymerization processes. Various methods such as solution casting, electrospinning, and Langmuir-Blodgett deposition are employed to fabricate films with desired properties.
Synthesis Method | Description | Application Areas |
---|---|---|
Solution Casting | Dissolving polymers in a solvent | Thin films for sensors |
Electrospinning | Creating nanofibers from polymer solutions | Membranes for filtration |
Langmuir-Blodgett Deposition | Layer-by-layer film formation | Coatings for electronic devices |
Mechanism of Action
The mechanism of action of vinylidene fluoride primarily involves its polymerization to form polythis compound. The strong electronegativity of fluorine and the high bond energy of the carbon-fluorine bond contribute to the chemical stability and unique properties of the resulting polymer . The piezoelectric properties of polythis compound arise from its ability to generate an electric charge in response to mechanical stress .
Comparison with Similar Compounds
Chemical Structure and Polymerization
VDF vs. Vinyl Fluoride (VF, CH₂=CHF):
- VDF has two fluorine atoms on one carbon, enhancing polarity and crystallinity in polymers.
- VF contains one fluorine atom, resulting in lower fluorination and weaker dipole interactions. PVF (polyvinyl fluoride) films are less chemically resistant than PVDF .
VDF vs. Tetrafluoroethylene (TFE, CF₂=CF₂):
- TFE is fully fluorinated, forming polytetrafluoroethylene (PTFE), which is non-polar and has superior non-stick properties.
- VDF ’s asymmetric structure enables piezoelectricity, unlike PTFE .
Copolymers:
- PVDF-TrFE : Incorporation of TrFE (CF₂=CF-CF₃) disrupts PVDF’s crystallinity, enhancing ferroelectric polarization (remanent polarization ~80 mC/m² vs. ~50 mC/m² for PVDF) .
- Viton® (VDF-HFP/CTFE) : Elastomeric copolymers with HFP/CTFE exhibit flexibility and chemical resistance, suited for seals and gaskets .
Physical and Thermal Properties
Property | PVDF | PTFE | PVDF-TrFE | Viton® |
---|---|---|---|---|
Melting Point (°C) | ~170 | ~327 | ~150 | ~200 |
Glass Transition (°C) | −35 | −120 | −25 | −20 |
Crystallinity (%) | 50–60 | 90–95 | 30–50 | Amorphous |
Density (g/cm³) | 1.77–1.80 | 2.15–2.20 | 1.85–1.90 | 1.80–1.85 |
- Thermal Stability : PTFE outperforms PVDF due to stronger C-F bonds. However, PVDF-TrFE copolymers sacrifice thermal stability for enhanced piezoelectricity .
- Mechanical Strength : PVDF’s semicrystalline structure provides superior tensile strength (~50 MPa) compared to elastomeric Viton® (~10–20 MPa) .
Dielectric and Ferroelectric Properties
- PVDF : Dielectric constant ~8–12 at 1 kHz. The β-phase content (60–80%) determines piezoelectric coefficients (d₃₃ ~20–30 pC/N) .
- PVDF-TrFE : Higher β-phase stability (d₃₃ ~30–40 pC/N) and remanent polarization due to TrFE’s steric effects .
- Nanocomposites: PVDF/graphene composites achieve dielectric constants >100 at 1 kHz, while PVDF/TiO₂ nanorods enhance energy density (~15 J/cm³) .
Biological Activity
Vinylidene fluoride (VDF), a colorless gas at room temperature, is primarily known for its role in producing poly(this compound) (PVDF), a polymer with significant applications in various fields, including electronics, membranes, and biomedical devices. This article explores the biological activity of VDF and its derivatives, particularly focusing on their antimicrobial properties, cytotoxicity, and potential applications in biomedicine.
Overview of this compound
This compound (VDF) has the chemical formula and is classified as a fluorinated compound. Its polymerization leads to PVDF, which exhibits unique properties such as high chemical resistance, thermal stability, and piezoelectricity. These characteristics make PVDF a candidate for various applications, including membranes for water treatment and coatings for medical devices.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of PVDF membranes modified with various agents. For instance, a study demonstrated that PVDF membranes grafted with poly(hexamethylene guanidine hydrochloride) (PHMG) exhibited remarkable antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The results showed that the inhibition rates reached over 99.99% when the concentration of PHMG in PVDF was at 10% or higher .
Table 1: Inhibition Rates of PVDF Membranes
Sample | E. coli Colonies (CFU/mL) | Inhibition Rate (%) | S. aureus Colonies (CFU/mL) | Inhibition Rate (%) |
---|---|---|---|---|
PVDF | 21.50 | 0 | 22.20 | 0 |
PVDF-1% | 16.50 | 23.26 | 11.00 | 50.45 |
PVDF-3% | 7.40 | 65.58 | 4.10 | 81.53 |
PVDF-5% | 2.02 | 90.60 | 5.70 | 97.43 |
PVDF-10% | 0 | 99.99 | 0 | 99.99 |
PVDF-15% | 0 | 99.99 | 0 | 99.99 |
Cytotoxicity Studies
While the antimicrobial properties of VDF and its derivatives are promising, it is essential to evaluate their cytotoxic effects on human cells to ensure safety for biomedical applications. A study evaluated the cytotoxicity of PVDF membranes using human fibroblast cells and found that the membranes exhibited low cytotoxicity at specific concentrations, indicating their potential for safe use in medical devices .
Case Studies on Applications
- Water Treatment : Antimicrobial PVDF membranes have been developed to combat biofouling in water treatment systems by preventing microbial growth on membrane surfaces . This application is crucial for maintaining the efficiency of filtration systems.
- Biomedical Coatings : The modification of PVDF with antimicrobial agents has led to advancements in coatings for medical implants and devices, reducing infection rates post-surgery .
- Electrospinning Techniques : Research has shown that incorporating carbon nanotubes into PVDF through electrospinning enhances its electrical and mechanical properties while maintaining its antimicrobial activity . This composite material shows promise for various applications, including sensors and actuators.
Q & A
Basic Research Questions
Q. What experimental methods are most effective for synthesizing VDF-based homopolymers and copolymers?
- Methodological Answer : Solution casting and photomediated controlled radical polymerization (CRP) are widely used. CRP enables precise control over molecular weight and architecture, critical for tailoring mechanical/thermal properties. For copolymers, monitor monomer feed ratios and reaction kinetics via NMR or FTIR to confirm structural integrity .
Q. How can X-ray diffraction (XRD) and FTIR spectroscopy distinguish between α- and β-phase crystallinity in PVDF?
- Methodological Answer : XRD peaks at 18.5° (α-phase) vs. 20.6° (β-phase) reflect differences in chain packing. FTIR identifies β-phase via absorption bands at 840 cm⁻¹ (CF₂ bending) and 1275 cm⁻¹ (trans-planar conformation). Annealing or mechanical stretching during synthesis enhances β-phase content, which is critical for piezoelectric applications .
Q. What are the primary toxicological endpoints for VDF exposure in preclinical studies?
- Methodological Answer : Acute hepatotoxicity in PCB-pretreated rats (e.g., elevated ALT/AST levels) and carcinogenicity in long-term inhalation studies (e.g., hepatocellular adenomas). Use dose-response models and control for confounding variables like diet or co-exposure to other fluorinated compounds .
Advanced Research Questions
Q. How do graphene oxide (GO) nanofillers enhance the dielectric properties of PVDF composites?
- Methodological Answer : GO introduces interfacial polarization via hydroxyl/epoxy groups, increasing permittivity. Optimize filler dispersion using sonication and surfactant-assisted solution casting. TGA and DMA confirm thermal stability and interfacial adhesion, while impedance spectroscopy quantifies dielectric loss .
Q. What strategies resolve contradictions in reported carcinogenicity data for VDF?
- Methodological Answer : Conduct meta-analyses weighted by study reliability (e.g., ECETOC’s "Code of Reliability" grading). Prioritize studies with robust sample sizes, controlled exposure durations, and histopathological validation. Address interspecies variability using human-relevant in vitro models (e.g., 3D hepatocyte spheroids) .
Q. How does PMMA blending influence PVDF crystallization kinetics and morphology?
- Methodological Answer : PMMA disrupts PVDF chain alignment, favoring α-phase formation. Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to track crystallization half-times. Adjust blend ratios (e.g., 70:30 PVDF/PMMA) to balance ductility and crystallinity .
Q. What analytical methods are recommended for detecting VDF metabolites in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization for urinary difluoroacetic acid (DFAA). Validate methods using spike-recovery experiments and internal standards (e.g., isotopically labeled DFAA). Cross-reference with metabolomics databases like HMDB or KEGG .
Q. How can electroactive PVDF composites be optimized for energy harvesting applications?
- Methodological Answer : Incorporate TiO₂ nanoparticles or silver nanowires to enhance β-phase content and conductivity. Use in situ poling during electrospinning to align dipoles. Characterize output via piezoelectric coefficient (d₃₃) measurements and impedance matching circuits .
Q. What design principles govern copolymer architecture for improved chemical resistance?
- Methodological Answer : Introduce hexafluoropropylene (HFP) units into VDF copolymers to reduce crystallinity and enhance solvent resistance. Use SEC-MALS for molecular weight distribution analysis and SAXS/WAXS to correlate structure with solvent permeability .
Q. How can systematic review methodologies address gaps in VDF environmental impact studies?
- Methodological Answer : Adopt Boolean search strings (e.g., "vinylidene fluoride + bioaccumulation + toxicity") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources and apply PRISMA guidelines for bias assessment. Prioritize studies with fate-transport modeling or ecotoxicological endpoints (e.g., Daphnia magna LC₅₀) .
Properties
IUPAC Name |
1,1-difluoroethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c1-2(3)4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCIDUSAKPWEOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2, Array | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | VINYLIDENE FLUORIDE | |
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Related CAS |
24937-79-9 | |
Record name | Poly(vinylidene fluoride) | |
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DSSTOX Substance ID |
DTXSID3021439 | |
Record name | Vinylidene fluoride | |
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Molecular Weight |
64.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.] | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | Ethene, 1,1-difluoro- | |
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Record name | Vinylidene fluoride | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
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Boiling Point |
-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | 1,1-Difluoroethene | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Flash Point |
Flammable gas, NA (Gas) | |
Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
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URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
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Solubility |
0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | VINYLIDENE FLUORIDE | |
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Record name | Vinylidene fluoride | |
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URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density) | |
Record name | 1,1-DIFLUOROETHYLENE | |
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Record name | VINYLIDENE FLUORIDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |
CAS No. |
75-38-7, 24937-79-9 | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Vinylidene fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Difluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kynar | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethene, 1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinylidene fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-difluoroethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYLIDENE FLUORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1IX2905B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethylene, 1,1-difluoro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KW88B80.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F | |
Record name | 1,1-DIFLUOROETHYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3219 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethene | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5206 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYLIDENE FLUORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0687 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | VINYLIDENE FLUORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/581 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Vinylidene fluoride | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0662.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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